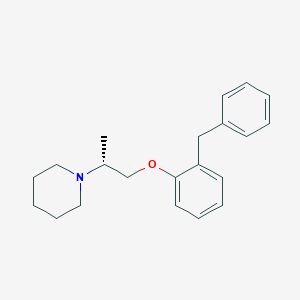![molecular formula C10H26N3O2P B055043 [bis(diethylamino)phosphoryl-methylamino]methanol CAS No. 122121-90-8](/img/structure/B55043.png)
[bis(diethylamino)phosphoryl-methylamino]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- is a chemical compound with the molecular formula C9H24N3O2P. It is a member of the phosphoric triamide family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphoric triamide core with tetraethyl and hydroxymethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- typically involves the reaction of phosphoric triamide with appropriate alkylating agents. One common method includes the reaction of phosphoric triamide with tetraethyl orthosilicate and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoric triamides depending on the reagents used.
Applications De Recherche Scientifique
Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various molecular pathways, influencing cellular processes and biochemical reactions.
Comparaison Avec Des Composés Similaires
Phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- can be compared with other phosphoric triamides such as:
Phosphoric triamide, N,N,N’,N’-tetraethyl-N’'-methyl-: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Phosphoric triamide, N,N,N’,N’-tetraethyl-N’'-ethyl-: Contains an ethyl group instead of a hydroxymethyl group, leading to variations in chemical properties and uses.
The presence of the hydroxymethyl group in phosphoric triamide, N,N,N’,N’-tetraethyl-N’‘-(hydroxymethyl)-N’'-methyl- imparts unique chemical and biological properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
122121-90-8 |
|---|---|
Formule moléculaire |
C10H26N3O2P |
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
[bis(diethylamino)phosphoryl-methylamino]methanol |
InChI |
InChI=1S/C10H26N3O2P/c1-6-12(7-2)16(15,11(5)10-14)13(8-3)9-4/h14H,6-10H2,1-5H3 |
Clé InChI |
JRJKTFZNKIBWAQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)P(=O)(N(C)CO)N(CC)CC |
SMILES canonique |
CCN(CC)P(=O)(N(C)CO)N(CC)CC |
Key on ui other cas no. |
122121-90-8 |
Synonymes |
[bis(diethylamino)phosphoryl-methyl-amino]methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















